2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride
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Overview
Description
2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride: is a chemical compound with the molecular formula C10H14Cl2FN2O . It is a derivative of phenol, substituted with a fluorine atom and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride typically involves the following steps:
Nucleophilic Substitution: The starting material, 2-fluorophenol, undergoes a nucleophilic substitution reaction with piperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the compound’s stability and solubility in water.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced using reducing agents like sodium borohydride or
Properties
IUPAC Name |
2-fluoro-4-piperazin-1-ylphenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGNVCUJLFDJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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